molecular formula C11H10ClN3O2 B8318222 N-(2-chloro-phenyl)-3-methyl-1,2,4-oxadiazol-5-yl-acetamide

N-(2-chloro-phenyl)-3-methyl-1,2,4-oxadiazol-5-yl-acetamide

Cat. No.: B8318222
M. Wt: 251.67 g/mol
InChI Key: MXSRFTKHLJSHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-phenyl)-3-methyl-1,2,4-oxadiazol-5-yl-acetamide is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-7-13-11(17-15-7)6-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,14,16)

InChI Key

MXSRFTKHLJSHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using the procedure of Example 20, 1.65 ml of dry pyridine and 1.33 ml of 2-chloro-aniline were added successively to a solution of 2.0 g of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid in a mixture of 13 ml of dioxane and 13 ml of toluene and the precipitation of a viscous oil was observed. The reaction mixture was stirred for 90 minutes at room temperature and then was evaporated to dryness. The residue was thoroughly stirred with 10 ml of iced water, whereupon dichloromethane was added. The pH of the resulting, clear two-layer system was 0.8 and the pH was raised to 3.0 and the layers separated. The water layer was extracted 4 times with 25 ml volumes of dichloromethane and the 5 extracts were combined, washed once with a small volume of iced water, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was crystallized from carbon tetrachloride to obtain 2.7 g (77% yield) of pure N-(2-chloro-phenyl)-3-methyl-1,2,4-oxadiazol-5-yl-acetamide with a m.p. of 118.5°-119.5° C.
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